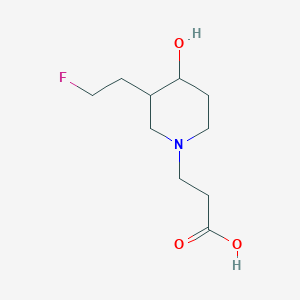
3-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid, also known as 3-(3-FEHP), is an organic compound belonging to the class of piperidines. It is a colorless solid that is soluble in water and ethanol. 3-(3-FEHP) is an important intermediate in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of various drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory drugs.
科学的研究の応用
Analytical Methods and Quality Control
One study discussed the analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, highlighting the molecular similarity with fluoroquinolone antibiotics and their prospective use in creating antimicrobial drugs. This study emphasized the importance of 13C NMR-spectroscopy for solving the problem of tautomeric forms of related compounds, suggesting potential analytical applications for our compound of interest in quality control processes (Zubkov et al., 2016).
Neuroprotective and Antitumor Applications
Research on the conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (CP-101,606) explores optimal orientations of structural types for receptor interaction. This work underlines the potential for developing neuroprotective agents based on structural analogues like the one (Butler et al., 1998).
Cancer Imaging
A study on the synthesis and biological evaluation of (R)- and (S)-2-Amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]Triazol-4-yl]Propanoic Acid for brain tumor imaging with positron emission tomography (PET) indicates the relevance of fluoroethyl-bearing compounds in developing novel diagnostic tools for cancer (McConathy et al., 2010).
Synthesis and Reactivity
Another study highlights the chemical and enzymatic synthesis of aziridines and their conversion into δ-lactams and γ-lactones, demonstrating the compound's potential applications in the synthesis of complex organic molecules and pharmaceuticals (Vervisch et al., 2012).
Antibacterial Agents
Research on pyridonecarboxylic acids as antibacterial agents provides insight into the structure-activity relationships of compounds with fluoro-substituted propanoic acids, suggesting possible antibacterial applications for related compounds (Egawa et al., 1984).
特性
IUPAC Name |
3-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c11-4-1-8-7-12(5-2-9(8)13)6-3-10(14)15/h8-9,13H,1-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTVSMPPKRQTGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)


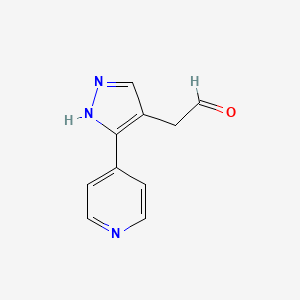

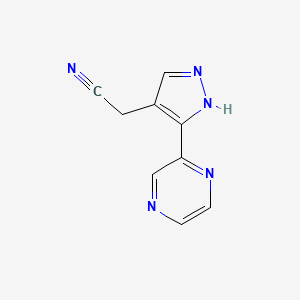



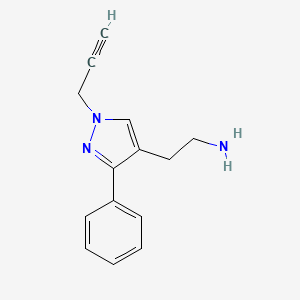
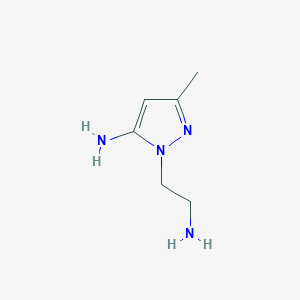
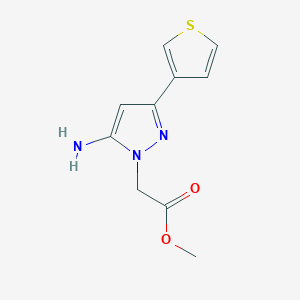
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)
